molecular formula C14H8O5 B1223134 1,4,5-Trihydroxyanthraquinone CAS No. 2961-04-8

1,4,5-Trihydroxyanthraquinone

Cat. No.: B1223134
CAS No.: 2961-04-8
M. Wt: 256.21 g/mol
InChI Key: PRKNCOCERFKSLP-UHFFFAOYSA-N
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Description

1,4,5-Trihydroxyanthraquinone is an organic compound formally derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. It is one of several isomeric trihydroxyanthraquinones, which are known for their historical significance as dyes .

Chemical Reactions Analysis

1,4,5-Trihydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like silver(I) oxide and reducing agents such as sodium borohydride . The compound can also participate in substitution reactions, where hydroxyl groups are replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified hydroxyl or carbonyl groups .

Mechanism of Action

The mechanism of action of 1,4,5-Trihydroxyanthraquinone involves its interaction with essential cellular proteins and pathways. In cancer cells, the compound inhibits the activity of key proteins involved in cell proliferation and survival, such as kinases and topoisomerases . It also interferes with nucleic acid synthesis, leading to cell death. In the case of Trypanosoma brucei parasites, the compound disrupts the function of trypanothione reductase, an enzyme crucial for the parasite’s survival .

Properties

IUPAC Name

1,4,5-trihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5,15-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKNCOCERFKSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183791
Record name 1,4,5-Trihydroxyanthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2961-04-8
Record name 1,4,5-Trihydroxyanthraquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2961-04-8
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Record name 1,4,5-Trihydroxyanthraquinone
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Record name 1,5-Trihydroxyanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37591
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Record name 1,4,5-Trihydroxyanthraquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,5-trihydroxyanthraquinone
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Record name 1,4,5-TRIHYDROXYANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 1,4,5-Trihydroxyanthraquinone a molecule of interest in medicinal chemistry?

A1: Hydroxy-substituted anthraquinones, like this compound, exhibit a range of biological properties making them attractive for drug development. [] For example, research suggests that derivatives of 1,4-dihydroxyanthraquinone, a closely related compound, show promise as anti-trypanosomal agents. []

Q2: How do researchers study the potential of this compound derivatives as drugs?

A2: Scientists utilize a combination of in vitro screening and molecular docking studies. In vitro testing against parasites like Trypanosoma brucei provides insights into the compound's activity and selectivity against human cell lines. [] Molecular docking helps visualize how these compounds might interact with target proteins, such as trypanothione reductase, offering clues about their mechanism of action. []

Q3: Can you provide the structural characterization of this compound?

A3: The molecular formula for this compound is C14H8O5. While the provided abstracts don't explicitly state the molecular weight or detailed spectroscopic data, they highlight its core structure as a trihydroxy-substituted anthraquinone. [, , , ]

Q4: Has this compound been used in the synthesis of other important compounds?

A4: Yes, this compound serves as a key building block in synthesizing more complex molecules. One example is its use in creating dialkyl-substituted derivatives, which hold potential as dichroic dyestuffs. [] Additionally, researchers have explored its alkylation reactions involving nitroalkanes, leading to the synthesis of compounds like digitopurpone and (±)-10-deoxy-γ-rhodomycinone. [, ]

Q5: Is there research investigating the structure-activity relationship (SAR) of this compound derivatives?

A5: While specific SAR details aren't outlined in the provided abstracts, one study examines the tautomerism of substituted 1,4,5-Trihydroxyanthraquinones. [] Understanding how different substituents influence the compound's tautomeric behavior provides valuable information for optimizing its properties and potential applications.

Q6: Beyond its potential in medicinal chemistry, are there other applications for this compound?

A6: Interestingly, this compound is found naturally in the aril of Cassia fistula L. [] This suggests that the compound might have additional roles in nature beyond its potential medicinal uses.

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